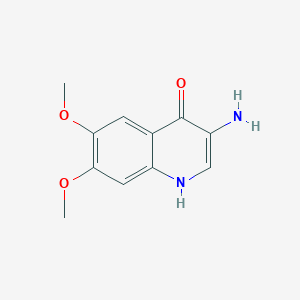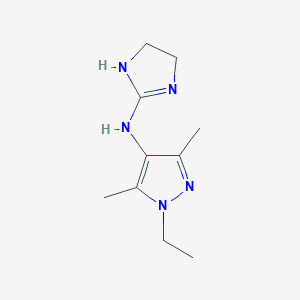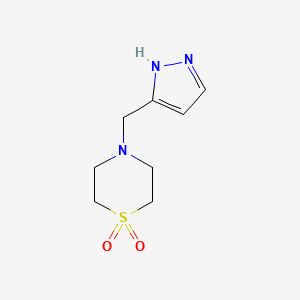
4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide is a heterocyclic compound that features a pyrazole ring fused with a thiomorpholine ring, which is further oxidized to a 1,1-dioxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide typically involves the reaction of a pyrazole derivative with a thiomorpholine precursor. One common method includes the use of a pyrazole-3-carboxaldehyde, which undergoes a condensation reaction with thiomorpholine in the presence of an oxidizing agent to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the thiomorpholine ring.
Reduction: Reduction reactions can potentially reduce the 1,1-dioxide to a sulfide.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thiomorpholine moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole share the pyrazole core structure.
Thiomorpholine derivatives: Compounds such as thiomorpholine-3,5-dione share the thiomorpholine ring structure.
Uniqueness
4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide is unique due to the combination of the pyrazole and thiomorpholine rings, along with the oxidation to a 1,1-dioxide.
Propriétés
Formule moléculaire |
C8H13N3O2S |
|---|---|
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
4-(1H-pyrazol-5-ylmethyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C8H13N3O2S/c12-14(13)5-3-11(4-6-14)7-8-1-2-9-10-8/h1-2H,3-7H2,(H,9,10) |
Clé InChI |
BRYFNGTVIIIZQL-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCN1CC2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
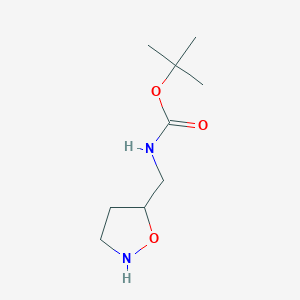
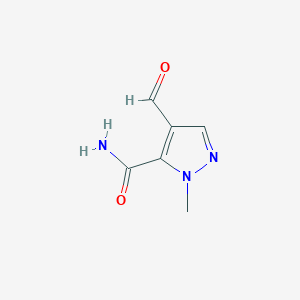

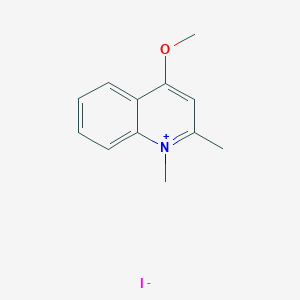
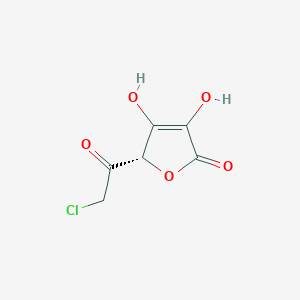
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)

![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
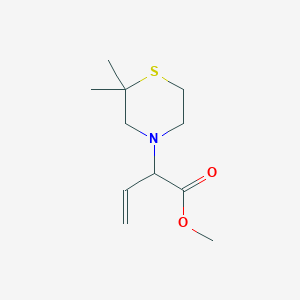
![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)
